molecular formula C14H12Cl3NO2S B7459712 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

Cat. No. B7459712
M. Wt: 364.7 g/mol
InChI Key: YKHHQYWJTHDPIZ-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide, also known as TCS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C14H12Cl3NO2S and a molecular weight of 380.69 g/mol. TCS is a potent inhibitor of carbonic anhydrase (CA) and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide exerts its inhibitory effect on carbonic anhydrase by binding to the active site of the enzyme, which prevents the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate ions, which can affect pH regulation and other physiological processes. 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has also been shown to induce conformational changes in the enzyme, which can affect its stability and function.
Biochemical and physiological effects:
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of CA activity, the induction of oxidative stress, and the modulation of gene expression. 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and inflammation, which can have implications for cancer therapy and other disease states.

Advantages and Limitations for Lab Experiments

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a potent inhibitor of carbonic anhydrase and has been widely used in scientific research. Its advantages include its high potency, specificity, and ease of use. However, 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has some limitations for lab experiments, including its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.

Future Directions

For research on 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide include the development of new inhibitors of carbonic anhydrase and the investigation of its role in the pathogenesis of cancer and other diseases.

Synthesis Methods

The synthesis of 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide as a white crystalline solid.

Scientific Research Applications

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been widely used in scientific research as a tool to study the role of carbonic anhydrase in various biological processes. It has been shown to inhibit the activity of CA isoforms I, II, IV, and IX, which are involved in a range of physiological functions such as acid-base regulation, respiration, and tumor growth. 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has also been used to investigate the role of CA in the pathogenesis of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO2S/c1-9-2-4-10(5-3-9)8-18-21(19,20)14-7-12(16)11(15)6-13(14)17/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHHQYWJTHDPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

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